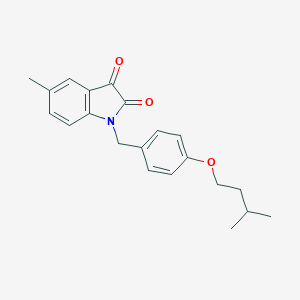

1-(4-(Isopentyloxy)benzyl)-5-methylindoline-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-(Isopentyloxy)benzyl)-5-methylindoline-2,3-dione is an organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of an indoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring. The compound also features a benzyl group substituted with an isopentyloxy group and a methyl group at specific positions on the indoline core. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 1-(4-(Isopentyloxy)benzyl)-5-methylindoline-2,3-dione can be achieved through several synthetic routes. One common method involves the condensation of 4-(isopentyloxy)benzaldehyde with 5-methylindoline-2,3-dione in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.

Analyse Chemischer Reaktionen

1-(4-(Isopentyloxy)benzyl)-5-methylindoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indoline derivatives.

Substitution: The benzyl group in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce reduced indoline derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-(Isopentyloxy)benzyl)-5-methylindoline-2,3-dione has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, the compound may be used as a probe to study enzyme activity or as a ligand in receptor binding studies.

Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit activity against certain diseases or conditions, making it of interest in medicinal chemistry.

Industry: In industrial applications, the compound may be used as an intermediate in the production of dyes, pigments, or other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(4-(Isopentyloxy)benzyl)-5-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target. For example, the compound may bind to a receptor and modulate its activity, leading to downstream effects on cellular processes.

Vergleich Mit ähnlichen Verbindungen

1-(4-(Isopentyloxy)benzyl)-5-methylindoline-2,3-dione can be compared with other similar compounds, such as:

1-(4-(Isopentyloxy)benzyl)-indoline-2,3-dione: This compound lacks the methyl group at the 5-position, which may result in different chemical and biological properties.

1-(4-(Isopentyloxy)benzyl)-5-methylindoline:

1-(4-(Isopentyloxy)benzyl)-5-methylbenzene: This compound lacks the indoline core, which significantly alters its chemical and physical properties.

Biologische Aktivität

1-(4-(Isopentyloxy)benzyl)-5-methylindoline-2,3-dione is a synthetic organic compound classified as an indoline derivative. Its unique structure, characterized by an indoline core with various substituents, suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features:

- An indoline core , which is a bicyclic structure comprising a benzene ring fused to a pyrrolidine ring.

- A benzyl group substituted with an isopentyloxy group and a methyl group at the 5-position of the indoline core.

This structural configuration contributes to its distinct chemical properties and biological activities.

This compound is believed to interact with specific molecular targets within biological systems. Potential mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially impacting metabolic pathways.

- Receptor Modulation : It may bind to various receptors, altering their activity and influencing downstream signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that similar indoline derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7. For instance, compounds with structural similarities have demonstrated IC50 values below 1 µM against these cell lines, suggesting potent cytotoxic effects .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Indoline Derivative A | HeLa | <1 | Apoptosis induction |

| Indoline Derivative B | MCF-7 | <1 | Cell cycle arrest |

Neuroprotective Effects

Some indoline derivatives have been studied for their neuroprotective properties. They may inhibit monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters. Inhibition of MAO can lead to increased levels of serotonin and dopamine, which are crucial for mood regulation and cognitive function .

Antimicrobial Activity

Research has highlighted the potential of indoline derivatives as antimicrobial agents. The ability to inhibit bacterial efflux pumps suggests that this compound could enhance the efficacy of existing antibiotics against resistant strains.

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Cytotoxicity Against Cancer Cells : A study involving various indoline derivatives demonstrated significant cytotoxicity in multiple cancer cell lines, with some compounds showing enhanced potency compared to established chemotherapeutics like sorafenib .

- MAO Inhibition : A series of studies on isatin analogs indicated that structural modifications at the C5 position significantly improved MAO-B inhibition, suggesting similar potential for this compound .

Eigenschaften

IUPAC Name |

5-methyl-1-[[4-(3-methylbutoxy)phenyl]methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-14(2)10-11-25-17-7-5-16(6-8-17)13-22-19-9-4-15(3)12-18(19)20(23)21(22)24/h4-9,12,14H,10-11,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDNIUCKXHBCLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=C(C=C3)OCCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.